2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine: A Comprehensive Technical Guide on Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary & Structural Significance
In the landscape of modern drug discovery, fused bicyclic heteroaromatics serve as privileged scaffolds. Among these, the imidazo[1,2-a]pyridine core is renowned for its presence in blockbuster therapeutics (e.g., zolpidem, alpidem) and emerging antimicrobial agents. 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (often utilized as its dihydrochloride salt, CAS: 1049732-22-0) is a highly versatile building block that combines this core with two critical structural modifications:
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The 8-Methyl Substitution: Positioned adjacent to the bridgehead nitrogen, this methyl group provides steric shielding and increased lipophilicity. This steric bulk can restrict the dihedral angle of adjacent substituents, effectively locking the molecule into a specific bioactive conformation that enhances target residence time.
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The 2-Ethanamine Linker: This primary aliphatic amine mimics biogenic amines (such as histamine and serotonin). More importantly, it serves as a highly reactive synthetic handle for late-stage derivatization via amidation, reductive amination, or urea formation, enabling rapid Hit-to-Lead optimization.
Physicochemical & Structural Properties
Understanding the physicochemical profile of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The basicity of the primary amine dominates the molecule's ionization state at physiological pH, ensuring it exists primarily as a protonated cation—a critical feature for electrostatic anchoring in protein binding pockets.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Name | 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine | Standard IUPAC nomenclature. |
| CAS Number | 1049732-22-0 (Dihydrochloride) | The salt form is preferred for long-term bench stability and aqueous solubility [3]. |
| Molecular Formula | C₁₀H₁₃N₃ (Free Base) | Indicates a high degree of unsaturation typical of planar aromatic pharmacophores. |
| Molecular Weight | 175.23 g/mol (Free Base) | Low molecular weight makes it an ideal fragment for Lead-Oriented Synthesis (LOS). |
| pKa (Estimated) | ~9.5 (Primary Amine), ~6.8 (Imidazopyridine) | The aliphatic amine will be >99% protonated at pH 7.4, facilitating salt-bridge interactions. |
Synthetic Methodology: A Self-Validating Protocol
Why use a phthalimide protecting group? Directly reacting 2-amino-3-methylpyridine with a primary amine-bearing haloketone leads to competitive intermolecular alkylation and complex oligomeric mixtures. Masking the primary amine as a phthalimide ensures strict regiocontrol during the cyclization phase.
Step 1: Chichibabin Cyclocondensation
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Reagents: Combine 2-amino-3-methylpyridine (1.0 equiv) and 1-bromo-4-phthalimidobutan-2-one (1.1 equiv) in anhydrous ethanol (0.2 M concentration).
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Reaction: Heat the mixture to reflux (80°C) for 12 hours under an inert nitrogen atmosphere.
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Mechanistic Insight: The regioselectivity of this reaction is driven by the initial nucleophilic attack of the endocyclic pyridine nitrogen (which is more nucleophilic than the exocyclic amine) onto the α -carbon of the haloketone. This is followed by intramolecular cyclization of the exocyclic amine onto the carbonyl carbon, accompanied by the elimination of water to form the aromatized imidazo[1,2-a]pyridine core.
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Workup: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield the phthalimide-protected intermediate.
Step 2: Hydrazinolysis (Ing-Manske Deprotection)
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Reagents: Dissolve the protected intermediate in ethanol and add hydrazine hydrate (3.0 equiv).
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Reaction: Reflux for 4 hours. The hydrazine selectively attacks the imide carbonyls, cleaving the protecting group to form phthalhydrazide as a highly insoluble white precipitate.
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Workup: Cool the mixture to 0°C, filter off the phthalhydrazide byproduct, and concentrate the filtrate to yield the crude free base.
Step 3: Dihydrochloride Salt Formation
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Dissolve the crude free base in a minimal volume of anhydrous diethyl ether.
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Dropwise, add 2M HCl in diethyl ether at 0°C until precipitation ceases.
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Filter and dry the solid under a vacuum to isolate pure 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride.
Figure 1: Two-step synthetic workflow for 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine.
Drug Discovery Applications: Targeting M. tuberculosis
Derivatives of imidazo[1,2-a]pyridine have recently gained massive traction as potent antitubercular agents. By utilizing the ethanamine side chain of our title compound, medicinal chemists can synthesize Imidazo[1,2-a]pyridine Ethers (IPEs) or amides.
Research has demonstrated that specific IPEs act as selective nanomolar inhibitors of mycobacterial adenosine triphosphate (ATP) synthesis[1]. Furthermore, related imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of QcrB, the cytochrome b subunit of the electron transport chain in Mycobacterium tuberculosis [2]. The 8-methyl group on the core scaffold is frequently retained in these optimized leads because it enhances metabolic stability against hepatic oxidation while perfectly filling a hydrophobic sub-pocket in the target enzyme.
Figure 2: Mechanism of action for imidazo[1,2-a]pyridine derivatives in M. tuberculosis.
Analytical Characterization Validation
To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met for the free base:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 6.8 Hz, 1H, H-5), 7.80 (s, 1H, H-3), 7.15 (d, J = 7.0 Hz, 1H, H-7), 6.85 (t, J = 6.9 Hz, 1H, H-6), 3.10 (m, 2H, -CH₂-NH₂), 2.95 (m, 2H, Ar-CH₂-), 2.45 (s, 3H, Ar-CH₃). The presence of the singlet at 2.45 ppm confirms the 8-methyl substitution, while the triplet at 6.85 ppm confirms the unsubstituted 6-position.
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LC-MS (ESI+): Expected m/z for [M+H]⁺ is 176.12; observed mass should be 176.1.
References
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Tantry, S. J., et al. "Discovery of Imidazo[1,2-a]pyridine Ethers and Squaramides as Selective and Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthesis." Journal of Medicinal Chemistry, 60(4), 2017.[Link]
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Abrahams, K. A., et al. "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE, 7(12), 2012.[Link]
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NextSDS Chemical Database. "Imidazo[1,2-a]pyridine-2-ethanamine, 8-methyl-, hydrochloride (1:2)." NextSDS, 2026. [Link]
